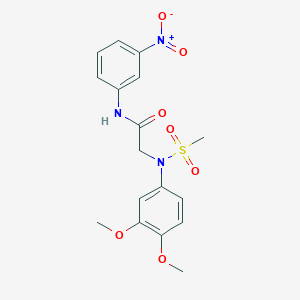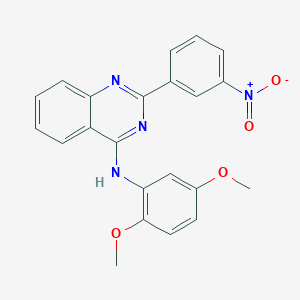![molecular formula C25H23ClN4O4 B3634943 N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-methyl-3-nitrobenzamide](/img/structure/B3634943.png)
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-methyl-3-nitrobenzamide
Overview
Description
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-methyl-3-nitrobenzamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a nitrobenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-methyl-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity . This interaction can influence various signaling pathways and physiological processes, contributing to its potential therapeutic effects.
Properties
IUPAC Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c1-17-20(5-4-8-22(17)30(33)34)24(31)27-21-6-2-3-7-23(21)28-13-15-29(16-14-28)25(32)18-9-11-19(26)12-10-18/h2-12H,13-16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMMCZIQEYBFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(2,4-dichlorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3634863.png)
![N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3634871.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3634893.png)


![6-(4-bromo-2-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B3634900.png)

![N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3634910.png)
![(5E)-5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B3634915.png)
![N-benzyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3634920.png)

![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3634933.png)
![N~2~-(2,3-dimethylphenyl)-N-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3634945.png)
